molecular formula C5H4BrNO B1590824 5-Bromo-1H-pyrrole-2-carbaldehyde CAS No. 931-34-0

5-Bromo-1H-pyrrole-2-carbaldehyde

Cat. No.: B1590824
CAS No.: 931-34-0
M. Wt: 174 g/mol
InChI Key: YLPGXCJTAOMPRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1H-pyrrole-2-carbaldehyde is a brominated heterocyclic aromatic organic compound. It is a derivative of pyrrole, featuring a bromine atom at the 5-position and a formyl group at the 2-position of the pyrrole ring. This compound is of interest in various fields of chemistry and biology due to its unique structural and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination of Pyrrole-2-carbaldehyde: The compound can be synthesized by the bromination of pyrrole-2-carbaldehyde using bromine in an appropriate solvent, such as dichloromethane, under controlled conditions.

  • Sandmeyer Reaction: Another method involves the Sandmeyer reaction, where an aniline derivative is diazotized and then treated with bromine to introduce the bromine atom at the desired position.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve industrial-scale production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, such as the formation of 5-bromo-1H-pyrrole-2-carboxylic acid by oxidation of the aldehyde group.

  • Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol, resulting in 5-bromo-1H-pyrrole-2-methanol.

  • Substitution: Substitution reactions at the bromine position can lead to various derivatives, depending on the nucleophile used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as sodium iodide (NaI) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 5-bromo-1H-pyrrole-2-carboxylic acid

  • Reduction: 5-bromo-1H-pyrrole-2-methanol

  • Substitution: Various substituted pyrroles depending on the nucleophile

Mechanism of Action

Target of Action

The primary targets of 5-Bromo-1H-pyrrole-2-carbaldehyde are currently unknown. This compound is a unique chemical that is provided to early discovery researchers for the purpose of studying its potential effects .

Mode of Action

It is known that pyrrole derivatives can interact with various biological targets, potentially leading to a variety of physiological changes .

Biochemical Pathways

Pyrrole derivatives have been shown to have potential reducing ability for metal ions , suggesting that they may play a role in redox reactions and related biochemical pathways.

Pharmacokinetics

The compound is a solid under normal conditions and should be stored under an inert atmosphere at 2-8°C . These properties may influence its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, the compound’s interactions with its targets and its subsequent effects may be influenced by the pH and the presence of other compounds in the environment.

Biochemical Analysis

Biochemical Properties

5-Bromo-1H-pyrrole-2-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific context of the reaction. Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, potentially altering their structure and function .

Cellular Effects

The effects of this compound on cells are diverse and can influence various cellular processes. This compound has been shown to affect cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can impact gene expression and cellular metabolism. For example, increased ROS levels can lead to the activation of transcription factors such as NF-κB, which in turn regulates the expression of genes involved in inflammation and immune responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the formation of covalent adducts with biomolecules, such as proteins and nucleic acids. This can result in the inhibition of enzyme activity or the alteration of protein function. Additionally, this compound can act as an electrophile, reacting with nucleophilic sites on biomolecules and leading to changes in their structure and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under inert gas conditions, such as nitrogen or argon, at temperatures between 2-8°C. It can degrade over time when exposed to light or air, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, this compound can induce toxic effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its biotransformation and elimination. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, binding to transport proteins can facilitate the movement of this compound across cell membranes, influencing its distribution within tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the nucleus or mitochondria, where it can exert its effects on cellular function. The localization of this compound can also impact its activity, as interactions with specific biomolecules within these compartments can modulate its biochemical properties .

Scientific Research Applications

5-Bromo-1H-pyrrole-2-carbaldehyde is utilized in various scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, particularly in the development of bioactive molecules.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 5-Chloro-1H-pyrrole-2-carbaldehyde

  • 5-Iodo-1H-pyrrole-2-carbaldehyde

  • 5-Methyl-1H-pyrrole-2-carbaldehyde

Uniqueness: 5-Bromo-1H-pyrrole-2-carbaldehyde is unique due to the presence of the bromine atom, which imparts different chemical reactivity compared to its chloro, iodo, and methyl analogs. The bromine atom can enhance the compound's reactivity in certain chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

5-bromo-1H-pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO/c6-5-2-1-4(3-8)7-5/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPGXCJTAOMPRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00557685
Record name 5-Bromo-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931-34-0
Record name 5-Bromo-1H-pyrrole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=931-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00557685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1H-pyrrole-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-Bromo-1H-pyrrole-2-carbaldehyde
Reactant of Route 3
5-Bromo-1H-pyrrole-2-carbaldehyde
Reactant of Route 4
5-Bromo-1H-pyrrole-2-carbaldehyde
Reactant of Route 5
5-Bromo-1H-pyrrole-2-carbaldehyde
Reactant of Route 6
5-Bromo-1H-pyrrole-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.